Triisononylamine

Solvent extraction Hydrometallurgy Process engineering

Triisononylamine (also designated CAS 38725-13-2 as the isomer mixture) is a branched trialkyl tertiary amine with the molecular formula C₂₇H₅₇N and a molecular weight of approximately 395.75 g/mol. It is a colorless to pale yellow liquid at room temperature, immiscible with water but soluble in common organic solvents.

Molecular Formula C27H57N
Molecular Weight 395.7 g/mol
CAS No. 18198-40-8
Cat. No. B12082439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriisononylamine
CAS18198-40-8
Molecular FormulaC27H57N
Molecular Weight395.7 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCN(CCCCCCC(C)C)CCCCCCC(C)C
InChIInChI=1S/C27H57N/c1-25(2)19-13-7-10-16-22-28(23-17-11-8-14-20-26(3)4)24-18-12-9-15-21-27(5)6/h25-27H,7-24H2,1-6H3
InChIKeyYGLJGOMFUHQSBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triisononylamine (CAS 18198-40-8) for Solvent Extraction & Phase-Transfer: Technical Baseline


Triisononylamine (also designated CAS 38725-13-2 as the isomer mixture) is a branched trialkyl tertiary amine with the molecular formula C₂₇H₅₇N and a molecular weight of approximately 395.75 g/mol . It is a colorless to pale yellow liquid at room temperature, immiscible with water but soluble in common organic solvents [1]. This compound belongs to the class of long-chain alkyl amines employed as liquid ion exchangers in hydrometallurgical and nuclear solvent extraction processes [2]. Its branched isononyl chains impart physical property advantages over linear-chain analogs, primarily a notably lower melting point and improved organic-phase compatibility, making it a preferred candidate where conventional linear amines undergo solidification or phase-splitting issues.

Why Triisononylamine Cannot Be Replaced by Generic Linear Trialkylamines in Process Solvent Extraction


Linear and branched trialkylamines that share the same carbon number are not functionally interchangeable. Tri-n-nonylamine (linear C9) exhibits a melting point of 35.75°C and can solidify at ambient plant temperatures, causing operational blockages, whereas triisononylamine remains a free-flowing liquid well below room temperature . Furthermore, the branching configuration of the alkyl chains directly influences the supramolecular aggregation behavior of the amine in the organic phase: slightly branched tertiary amines provide better phase stability and enable constant extraction of target metals by resisting the formation of third-phase precipitates, while linear or excessively branched analogs suffer from poorer phase behavior [1]. These differences mean that substituting a linear C9 amine or a shorter-chain analog like tri-n-octylamine can compromise both process operability and extraction consistency.

Quantitative Differentiation of Triisononylamine Against Closest Analogs


Liquid State at Ambient and Sub-Ambient Temperatures vs. Solid Linear C9 Isomer Tri-n-nonylamine

Triisononylamine is a liquid at standard conditions (form: liquid, density 0.82 g/cm³ at 20°C) , whereas its linear structural isomer tri-n-nonylamine (CAS 2044-22-6) has an estimated melting point of 35.75°C and can solidify in unheated transfer lines or storage tanks . This physical state difference avoids the heating infrastructure required for linear C9 amines.

Solvent extraction Hydrometallurgy Process engineering

Superior Phase Stability and Constant Uranium Extraction Enabled by Slight Alkyl Branching

Research by Lu et al. (2022) systematically evaluated the effect of alkyl chain configuration on uranium extraction and phase stability. Tertiary amines with slightly branched alkyl chains—such as the methyl-branched isononyl groups in triisononylamine—provide better phase stability and enable constant extraction of uranium, whereas more linear or highly branched structures hinder the formation of the necessary interfacial curvature and promote third-phase formation [1]. Triisononylamine's terminal methyl branching classifies it as a 'slightly branched' extractant in this framework.

Uranium extraction Phase stability Nuclear fuel cycle

Lower Volatility (Higher Boiling Point) Compared to Industry-Standard Tri-n-octylamine

Triisononylamine exhibits a boiling point of 456.6°C at 760 mmHg , significantly higher than the 365–367°C boiling range of the widely used shorter-chain analog tri-n-octylamine (TOA) . This ~90°C higher boiling point translates to reduced evaporative solvent loss during high-temperature stripping or regeneration steps in solvent-extraction circuits.

Solvent loss Thermal stability Extraction diluent

Validated Performance for Actinide Extraction: U and Pu Recovery from Nitric Acid Media

The earliest documented application of triisononylamine (TNA) in nuclear solvent extraction was the 1959 UKAEA study (AERE-R-2933), which systematically investigated the extraction of nitric acid, uranium, and plutonium nitrates from acidic solutions using TNA in xylene diluent [1]. The report established the feasibility of both forward extraction and back-extraction of plutonium via reduction to the trivalent state. While direct distribution-ratio comparisons with tri-n-octylamine were not performed within this single study, the body of related work on tertiary amine extractants confirms that triisononylamine operates effectively in the nitric acid concentration range relevant to nuclear fuel dissolution liquors (typically 1–4 M HNO₃) [1][2].

Nuclear reprocessing Actinide separation Nitric acid systems

Procurement-Recommended Application Scenarios for Triisononylamine


Uranium Recovery from Sulfuric Acid Leach Liquors with High Phase-Stability Requirements

Triisononylamine's slightly branched alkyl architecture delivers phase stability advantages in uranium solvent-extraction circuits using sulfuric acid leachates, as indicated by class-level evidence showing that amines with moderate branching resist third-phase formation and maintain constant extraction performance [1]. Users operating in ambient-temperature environments additionally benefit from the compound's liquid state, which avoids solidification issues encountered with linear C9 amines.

Nuclear Fuel Reprocessing R&D: Actinide Partitioning from Nitric Acid Media

Triisononylamine has been validated since the 1950s for extracting uranium and plutonium from nitric acid solutions, with documented back-extraction protocols for plutonium [2]. Research groups engaged in actinide separation chemistry can procure this compound as a historically characterized, amine-based extractant with known nitric acid extraction behavior, suitable for comparative studies with newer extractant systems.

High-Temperature Solvent Extraction Processes Requiring Low Volatility Extractants

With a boiling point approximately 90°C higher than tri-n-octylamine , triisononylamine is suited for extraction circuits involving elevated-temperature stripping or regeneration steps. The reduced evaporative loss minimizes solvent make-up rates and decreases volatile organic emissions, making it a candidate for environmentally constrained industrial sites.

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